molecular formula C11H18N2O3S B2924505 1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2093800-91-8

1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2924505
CAS No.: 2093800-91-8
M. Wt: 258.34
InChI Key: HOVYFSNECDJXCO-UHFFFAOYSA-N
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Description

1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a pyrrolidine ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine with sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the sulfonyl chloride, forming the sulfonamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog with a similar pyrrolidine ring structure but lacking the sulfonyl group.

    Pyrrolidine-2,5-dione: Contains an additional carbonyl group, making it more reactive.

    Prolinol: A hydroxylated derivative of pyrrolidine with different biological activity.

Uniqueness

1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to the presence of both the sulfonyl group and the prop-2-en-1-one moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-pyrrolidin-1-ylsulfonylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-2-11(14)12-8-5-10(9-12)17(15,16)13-6-3-4-7-13/h2,10H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVYFSNECDJXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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